molecular formula C7H17NO B3034535 4-(Dimethylamino)-2-methylbutan-2-ol CAS No. 18502-49-3

4-(Dimethylamino)-2-methylbutan-2-ol

Cat. No. B3034535
CAS RN: 18502-49-3
M. Wt: 131.22 g/mol
InChI Key: RJQUVLWORVOTCF-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-methylbutan-2-ol , also known as DMAP , is a derivative of pyridine. It is a white solid compound with the chemical formula (CH₃)₂NC₅H₄N . DMAP is of interest due to its increased basicity compared to pyridine, attributed to resonance stabilization from the NMe₂ substituent .


Synthesis Analysis

  • Reaction with Dimethylamine : The 4-pyridylpyridinium cation reacts with dimethylamine to yield DMAP .

Molecular Structure Analysis

DMAP’s molecular structure consists of a pyridine ring with a dimethylamino group (NMe₂) attached at the 4-position. The resonance effect from the NMe₂ group enhances its basicity .


Chemical Reactions Analysis

  • Kinetic Resolution Experiments : Chiral DMAP analogues are used for kinetic resolution of secondary alcohols and Evans auxiliary type amides .

Physical And Chemical Properties Analysis

  • Appearance : White solid .

Scientific Research Applications

Chemical Synthesis and Reactions

The compound has been explored in various chemical reactions and syntheses. A study by Casy, Myers, and Pocha (1966) discussed the acid-catalyzed elimination of related compounds, resulting in the formation of corresponding butenes (Casy, Myers, & Pocha, 1966). Additionally, the base-catalyzed elimination of 2-chlorobutanes derived from similar compounds was investigated, leading to a mixture of fragmentation products (Casy, Myers, & Pocha, 1966).

Antituberculosis Activity

Omel’kov, Fedorov, and Stepanov (2019) synthesized new derivatives of the compound with significant antituberculosis activity. One of the derivatives, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, exhibited high antituberculosis activity and is in the final stage of clinical trials (Omel’kov, Fedorov, & Stepanov, 2019).

Catalytic Actions in Synthesis

Nicponski (2014) explored the catalytic action of a related compound, 4-(dimethylamino)pyridine (DMAP), in the synthesis of 2-methylene-γ-butyrolactones. This reaction is significant for synthesizing compounds with acid-sensitive groups under neutral conditions (Nicponski, 2014).

Antimicrobial Activity

Ghorab, Soliman, Alsaid, and Askar (2017) synthesized a new series of compounds including 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide, which displayed interesting antimicrobial activity against a range of bacteria and fungi (Ghorab, Soliman, Alsaid, & Askar, 2017).

Analytical and Pharmacological Studies

Srinivasu, Rao, Sridhar, Kumar, Chandrasekhar, and Islam (2005) developed a new HPLC method for determining the presence of Zolmitriptan and its impurities, utilizing a derivative of the compound for analytical purposes (Srinivasu et al., 2005).

Mechanism of Action

In esterification reactions, DMAP forms an ion pair with acetic anhydride, leading to the activation of the acylpyridinium. The alcohol then adds to the activated acylpyridinium, resulting in ester formation. DMAP acts as a base to facilitate proton removal from the alcohol .

Safety and Hazards

  • Hazards : DMAP is classified as hazardous (H301, H310, H315, H319, H335) .

Future Directions

: Source

properties

IUPAC Name

4-(dimethylamino)-2-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2,9)5-6-8(3)4/h9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQUVLWORVOTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-2-methylbutan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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